molecular formula C8H9NO2 B043854 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde CAS No. 113737-62-5

1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde

Cat. No. B043854
M. Wt: 151.16 g/mol
InChI Key: PNCONJULNSNYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde (MDPDA) is a chemical compound that has gained attention in the scientific community due to its potential applications in organic synthesis and as a building block in the development of new drugs. MDPDA is a versatile molecule that can be synthesized using a variety of methods.

Scientific Research Applications

1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has been used in a variety of scientific research applications, including as a building block in the development of new drugs. 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has been used to synthesize a variety of compounds, including pyridine derivatives, which have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has also been used in the synthesis of fluorescent dyes, which have potential applications in imaging and diagnostic techniques.

Mechanism Of Action

The mechanism of action of 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde is not well understood. However, studies have shown that 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde can inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which may contribute to its potential applications in the treatment of cancer.

Biochemical And Physiological Effects

1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde can inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which may contribute to its potential applications in the treatment of cancer. 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has also been shown to have antioxidant properties, which may contribute to its potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has several advantages for lab experiments, including its versatility as a building block in the development of new drugs and its potential applications in the synthesis of fluorescent dyes. However, 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has several limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. One potential future direction is the development of new drugs based on 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. Another potential future direction is the synthesis of new fluorescent dyes based on 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. Additionally, further research is needed to understand the mechanism of action of 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde and its potential applications in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde can be synthesized using a variety of methods, including the Hantzsch reaction, the Paal-Knorr reaction, and the Biginelli reaction. The Hantzsch reaction involves the condensation of two molecules of acetaldehyde with one molecule of ethyl acetoacetate and one molecule of ammonia to form 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. The Paal-Knorr reaction involves the cyclization of α,β-unsaturated ketones with ammonia to form 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea to form 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde.

properties

CAS RN

113737-62-5

Product Name

1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-methyl-4H-pyridine-3,5-dicarbaldehyde

InChI

InChI=1S/C8H9NO2/c1-9-3-7(5-10)2-8(4-9)6-11/h3-6H,2H2,1H3

InChI Key

PNCONJULNSNYDQ-UHFFFAOYSA-N

SMILES

CN1C=C(CC(=C1)C=O)C=O

Canonical SMILES

CN1C=C(CC(=C1)C=O)C=O

synonyms

3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1-methyl- (9CI)

Origin of Product

United States

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